N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has attracted attention in scientific research due to its unique molecular structure and potential biological activity. This compound features a triazolopyridazine core, a dimethoxyphenyl group, and a thioacetamide moiety, which contribute to its diverse chemical properties and potential applications in medicinal chemistry.
This compound can be classified as an organic thioamide and a member of the triazole family. Its structure suggests potential interactions with biological targets, making it of interest in pharmacological studies. The compound is identified by its CAS number 852372-57-7 and has a molecular formula of C21H19N5O3S with a molecular weight of 421.5 g/mol .
The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves several steps:
Common reagents used in these reactions include strong bases such as sodium hydride and solvents like dimethylformamide (DMF). Purification processes may involve techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity of the final product .
The molecular structure of N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be represented in various ways:
InChI=1S/C21H19FN5O3S/c1-29-17-9-7-15(11-18(17)30-2)23-20(28)12-31-21-25-24-19-10-8-16(26-27(19)21)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
This representation indicates the presence of multiple functional groups and stereochemistry within the molecule.
Property | Value |
---|---|
Molecular Formula | C21H19N5O3S |
Molecular Weight | 421.5 g/mol |
CAS Number | 852372-57-7 |
N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
This mechanism suggests potential therapeutic applications in areas such as cancer research or neuropharmacology .
The physical and chemical properties of N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's stability and behavior under various conditions .
N-(3,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-y)thio)acetamide has several potential applications in scientific research:
The ongoing research into this compound could lead to significant advancements in medicinal chemistry and pharmacology .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3